molecular formula C22H18N4O3S2 B2359068 2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole CAS No. 923202-11-3

2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B2359068
CAS No.: 923202-11-3
M. Wt: 450.53
InChI Key: BJWYNLIAJIJOQH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring fused with a pyridazine ring, and it is further functionalized with a methoxyphenyl group and a nitrobenzylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through a condensation reaction between hydrazine derivatives and diketones.

    Functionalization with Methoxyphenyl and Nitrobenzylthio Groups: The final functionalization involves nucleophilic substitution reactions where the methoxyphenyl and nitrobenzylthio groups are introduced under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield various substituted thiazole derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole: This compound is unique due to its specific functional groups and ring structure.

    Thiazole Derivatives: Other thiazole derivatives may have different substituents, leading to variations in their biological activities and applications.

    Pyridazine Derivatives: Compounds with a pyridazine ring may have different functional groups, affecting their chemical reactivity and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-5-[6-[(4-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-14-21(31-22(23-14)16-4-3-5-18(12-16)29-2)19-10-11-20(25-24-19)30-13-15-6-8-17(9-7-15)26(27)28/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWYNLIAJIJOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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